4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
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Description
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with theSigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
The Sigma-1 receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions
Biochemical Pathways
The sigma-1 receptor is known to be involved in various cellular processes, including ion channel modulation, cell survival and differentiation, and neurotransmitter release .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c1-3-25(4-2)20(27)28-14-10-11-15-16(12-14)29-19(21(22,23)24)17(18(15)26)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDSHXAISEKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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